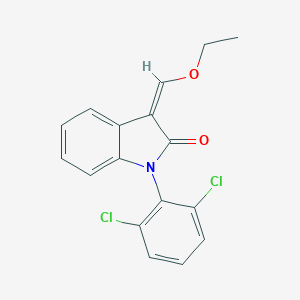![molecular formula C8H15N3O2 B273672 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MEU, is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism.
Mecanismo De Acción
1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea works by inhibiting the activity of DPP-IV, which is an enzyme that breaks down incretin hormones. Incretin hormones are involved in the regulation of glucose metabolism, and their breakdown by DPP-IV can lead to elevated blood glucose levels. By inhibiting DPP-IV, 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea can increase the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea has a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea has also been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea has a number of advantages and limitations for use in lab experiments. One of the key advantages is its potency as an inhibitor of DPP-IV. This makes it a valuable tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of future directions for research on 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea. One area of interest is the development of 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea as a potential treatment for diabetes and other metabolic disorders. Other areas of research include the development of new inhibitors of DPP-IV, as well as the study of 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea's effects on other physiological processes.
In conclusion, 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. Its potent inhibition of DPP-IV has led to its development as a potential treatment for diabetes and other metabolic disorders. Further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea, as well as its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1-methyl-3-amino-1-nitroso-2-propene with ethyl isocyanate to form 1-methyl-3-ethylurea. This intermediate is then reacted with 2-oxopyrrolidine to form the final product, 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea.
Aplicaciones Científicas De Investigación
1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea has been widely studied for its potential applications in scientific research. One of the key areas of research has been in the field of diabetes and glucose metabolism. Studies have shown that 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea is a potent inhibitor of DPP-IV, which is involved in the regulation of glucose metabolism. This has led to the development of 1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea as a potential treatment for diabetes.
Propiedades
Nombre del producto |
1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea |
|---|---|
Fórmula molecular |
C8H15N3O2 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea |
InChI |
InChI=1S/C8H15N3O2/c1-9-8(13)10-4-6-11-5-2-3-7(11)12/h2-6H2,1H3,(H2,9,10,13) |
Clave InChI |
RHLDHAUSBAYWCB-UHFFFAOYSA-N |
SMILES |
CNC(=O)NCCN1CCCC1=O |
SMILES canónico |
CNC(=O)NCCN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)


![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
